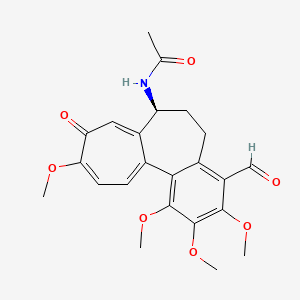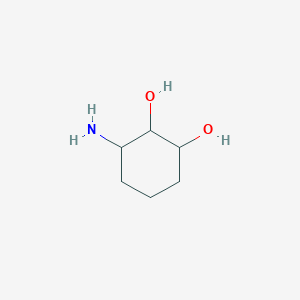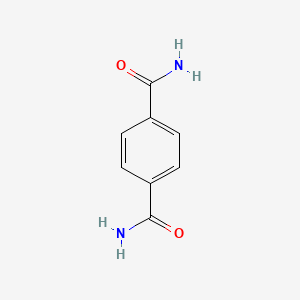
Tereftalamida
Descripción general
Descripción
Terephthalamide is an organic compound derived from terephthalic acid. It is a type of aromatic amide, characterized by the presence of an amide group attached to a benzene ring. Terephthalamide is known for its high thermal stability and mechanical strength, making it a valuable material in various industrial applications.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Terephthalamide is primarily involved in the recycling of polyethylene terephthalate (PET), a common plastic material . Its primary targets are the PET molecules, which it helps to break down into simpler components .
Mode of Action
Terephthalamide interacts with PET molecules through a process known as aminolysis . This process involves the breaking of PET into its monomers, ethylene glycol (EG) and terephthalic acid (TPA), with the help of catalysts . The resulting monomers can then be transformed into new materials .
Biochemical Pathways
The biochemical pathways involved in the action of Terephthalamide primarily revolve around the degradation and recycling of PET . Microbial cell factories provide a promising approach to degrade PET and convert its monomers, EG and TPA, into value-added compounds . The degradation of PET monomers is facilitated by microbes and metabolic pathways .
Pharmacokinetics
The preparation of poly(p-phenylene terephthalamide) (ppta) involves a two-step method, which includes fast conversion of reactive groups and further chain growth .
Result of Action
The result of Terephthalamide’s action is the transformation of PET into its monomers, EG and TPA . These monomers can then be used to create new materials, effectively recycling the original PET . This process helps to minimize overall crude oil-based materials consumption and decrease greenhouse gas emissions .
Action Environment
The action of Terephthalamide is influenced by various environmental factors. For instance, the efficiency of PET depolymerization can be affected by the presence of certain catalysts . Furthermore, the process of PET recycling is of great significance for solving environmental problems and reducing the plastic industry’s dependence on petrochemical resources .
Análisis Bioquímico
Biochemical Properties
Terephthalamide plays a significant role in biochemical reactions, particularly in the degradation and recycling of PET. It interacts with various enzymes, such as PET hydrolases, which catalyze the breakdown of PET into its monomers, including terephthalamide. These interactions are crucial for the efficient recycling of PET and the reduction of plastic waste .
Cellular Effects
Terephthalamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in stress responses and metabolic pathways. Additionally, terephthalamide can modulate cell signaling pathways, leading to changes in cellular functions and metabolic activities .
Molecular Mechanism
At the molecular level, terephthalamide exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in PET degradation, thereby influencing the overall efficiency of the recycling process. Terephthalamide also affects gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of terephthalamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that terephthalamide remains stable under specific conditions, but its degradation products can have varying impacts on cells and tissues .
Dosage Effects in Animal Models
The effects of terephthalamide vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which terephthalamide exerts its optimal effects without causing harm .
Metabolic Pathways
Terephthalamide is involved in several metabolic pathways, including those related to PET degradation. It interacts with enzymes such as PET hydrolases and other cofactors that facilitate the breakdown of PET into its monomers. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of PET recycling .
Transport and Distribution
Within cells and tissues, terephthalamide is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The transport and distribution of terephthalamide are crucial for its effective functioning in biochemical reactions .
Subcellular Localization
Terephthalamide’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular functions. Understanding the subcellular localization of terephthalamide is essential for elucidating its role in biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Terephthalamide can be synthesized through the polycondensation reaction of terephthaloyl chloride with p-phenylenediamine. This reaction typically occurs in a solvent such as N-methyl-2-pyrrolidone (NMP) under an inert atmosphere to prevent oxidation. The reaction is exothermic and requires careful control of temperature and reaction time to achieve high molecular weight polymers .
Industrial Production Methods: In industrial settings, terephthalamide is produced using a continuous polymerization process. The reactants are fed into a reactor where they undergo polycondensation at elevated temperatures. The resulting polymer is then extruded, cooled, and cut into pellets for further processing. This method ensures consistent quality and high production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Terephthalamide undergoes various chemical reactions, including:
Oxidation: Terephthalamide can be oxidized to form terephthalic acid.
Reduction: Reduction of terephthalamide can yield p-phenylenediamine.
Substitution: The amide group in terephthalamide can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Terephthalic acid.
Reduction: p-Phenylenediamine.
Substitution: Various substituted aromatic amides depending on the substituent introduced.
Comparación Con Compuestos Similares
Poly(p-phenylene terephthalamide) (Kevlar): Known for its exceptional strength and thermal stability, Kevlar is widely used in bulletproof vests and other protective gear.
Poly(m-phenylene isophthalamide): Another aromatic amide with high thermal stability, used in heat-resistant fabrics and insulation materials.
Uniqueness of Terephthalamide: Terephthalamide stands out due to its balanced properties of mechanical strength, thermal stability, and chemical resistance. Its ability to form high-performance polymers makes it a versatile material for various advanced applications .
Propiedades
IUPAC Name |
benzene-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSKRLJMQQNJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120253-63-6 | |
| Record name | Polyterephthalamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120253-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2051976 | |
| Record name | 1,4-Benzenedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3010-82-0 | |
| Record name | Terephthalamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terephthaldiamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terephthalamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedicarboxamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEREPHTHALDIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAY9TC6F38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

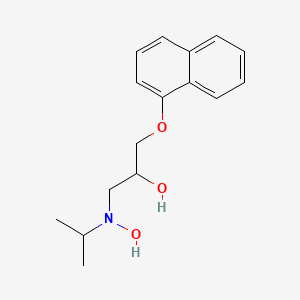
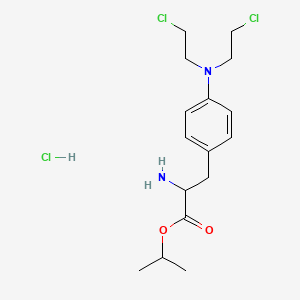

![[2,2-dimethylpropanoyloxymethoxy-[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B1206344.png)
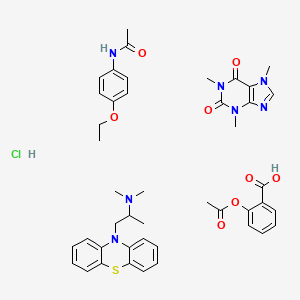
![2-(2-Bicyclo[2.2.1]heptanylidene)acetamide](/img/structure/B1206346.png)
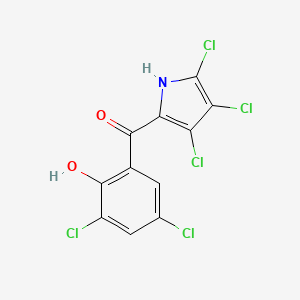

![6,10-Dimethylbenzo[a]pyrene](/img/structure/B1206352.png)


